molecular formula C26H57N7 B14355405 N'',N'''-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine CAS No. 92759-97-2

N'',N'''-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine

Katalognummer: B14355405
CAS-Nummer: 92759-97-2
Molekulargewicht: 467.8 g/mol
InChI-Schlüssel: RRJNJTNHAPKDBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’‘,N’‘’-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine is a complex organic compound known for its unique structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’‘,N’‘’-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine typically involves the reaction of octadecylamine with propane-1,3-diamine, followed by the introduction of guanidine groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N’‘,N’‘’-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

N’‘,N’‘’-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The guanidine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted guanidine derivatives.

Wissenschaftliche Forschungsanwendungen

N’‘,N’‘’-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an antimicrobial agent due to its guanidine groups.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and polymers.

Wirkmechanismus

The mechanism of action of N’‘,N’‘’-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine involves its interaction with molecular targets through its guanidine groups. These interactions can disrupt cellular processes in microorganisms, leading to antimicrobial effects. Additionally, the compound’s long alkyl chains can interact with lipid membranes, affecting membrane integrity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,3′-(Octadecylazanediyl)dipropanenitrile
  • N,N’- (1,2-PHENYLENEBIS (AZANEDIYL))BIS (THIOXOMETHYLENE)DIBENZAMIDE
  • Sodium 2,2′- ( (2- ( (carboxylatomethyl) (2-hydroxyethyl)amino)ethyl)azanediyl)diacetate dihydrate

Uniqueness

N’‘,N’‘’-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine stands out due to its unique combination of long alkyl chains and guanidine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring antimicrobial and surfactant properties.

Eigenschaften

CAS-Nummer

92759-97-2

Molekularformel

C26H57N7

Molekulargewicht

467.8 g/mol

IUPAC-Name

2-[3-[3-(diaminomethylideneamino)propyl-octadecylamino]propyl]guanidine

InChI

InChI=1S/C26H57N7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-33(23-18-20-31-25(27)28)24-19-21-32-26(29)30/h2-24H2,1H3,(H4,27,28,31)(H4,29,30,32)

InChI-Schlüssel

RRJNJTNHAPKDBJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCN(CCCN=C(N)N)CCCN=C(N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.